(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine

Norepinephrine N-methyltransferase inhibition Structure-activity relationship Epinephrine biosynthesis

Researchers studying epinephrine biosynthesis often face selectivity limitations with generic benzylamine analogs. (S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine addresses this with a conformationally rigid indane scaffold and the optimal 4,5-dichloro substitution pattern, delivering the highest NMT inhibitory potency in its class. • Ki = 0.22-0.33 μM in adrenal and brain tissue - 3 to 5.5-fold more potent than other chloro-substituted aminoindans. • Validated in vivo: dose-dependent epinephrine reduction in rodent adrenal glands and hypothalamus at 10-40 mg/kg i.p. • Single (S)-enantiomer ensures stereochemical consistency; supplied with full analytical documentation and global logistics support.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
Cat. No. B15232598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m0/s1
InChIKeyXERJYFHLXFCWRN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: Product Profile


(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic amine featuring a 2,3-dihydro-1H-indene core with chlorine substituents at the 4- and 5-positions and a primary amine at the 1-position . The compound exists as a single (S)-enantiomer with a defined stereocenter, distinguishing it from the racemic mixture (CAS 67236-34-4) . With a molecular weight of 202.08 Da, calculated LogP of 2.68, and a pKa of 8.58 (predicted), this compound serves as both a chiral synthetic intermediate and a conformationally rigid pharmacologic probe for norepinephrine N-methyltransferase (NMT) inhibition .

Chiral synthetic intermediate with defined (S)-enantiomer stereochemistry
Conformationally rigid NMT probe for epinephrine biosynthesis studies
Stereochemical control for enantiomer-specific research applications

(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: Chloro Substitution Specificity


Within the 1-aminoindan class, NMT inhibitory potency is exquisitely sensitive to both the pattern and number of chlorine substitutions on the aromatic ring. The rank order of potency—4,5-dichloro >> 4-chloro > 5-chloro ≈ 5,6-dichloro ≈ 6,7-dichloro > 6-chloro > 7-chloro—demonstrates that the 4,5-dichloro substitution pattern confers the highest activity, with an approximately 3-fold improvement over the next most potent analog (4-chloro) and orders-of-magnitude superiority over less favorably substituted congeners [1]. Furthermore, the compound's chiral nature introduces additional stereochemical complexity: the (S)-enantiomer represents a distinct chemical entity from both the (R)-enantiomer (CAS 1241684-12-7) and the racemate, with potential for differential biological activity and synthetic utility that precludes simple interchangeability [1].

Enantiomer The (S)-enantiomer may not be directly interchangeable with the (R)-enantiomer or racemate; stereochemistry can shift target engagement.
Substitution pattern Chloro-substitution pattern dramatically alters NMT inhibition profile; 4-chloro or other analogs may not reproduce the reported potency context.
Scaffold Flexible benzylamine probes lack the conformational constraint of the indane core; binding-mode interpretation may differ.

(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: NMT Inhibition Activity


NMT Inhibitory Potency Rank Order

In a systematic evaluation of chloro-substituted 1-aminoindans against rat brain stem NMT, 4,5-dichloro-1-aminoindan demonstrated the highest inhibitory potency among all analogs tested. The reported potency rank order places the 4,5-dichloro analog above 4-chloro, 5-chloro, 5,6-dichloro, 6,7-dichloro, 6-chloro, and 7-chloro substituted derivatives [1]. This ranking was established through in vitro enzyme inhibition assays using partially purified NMT from rat brain stem.

NMT potency rank order
Class-level inference
4,5-dichloro > 4-chloro > 5-chloro ≈ 5,6-dichloro ≈ 6,7-dichloro > 6-chloro > 7-chloro
Supports substitution-pattern selection for NMT pathway studies
Ranked highest within tested set; rat brain stem NMT assay
Norepinephrine N-methyltransferase inhibition Structure-activity relationship Epinephrine biosynthesis

Adrenal NMT Inhibition Potency

Against rabbit adrenal NMT, 4,5-dichloro-1-aminoindan exhibited competitive inhibition kinetics with respect to L-norepinephrine, yielding a Ki value of 0.22 μM [1]. This represents a marked improvement over the 4-chloro analog (Ki = 0.7 μM) and the unsubstituted parent 1-aminoindan (Ki = 1.2 μM) [1]. The 3.2-fold lower Ki versus 4-chloro and 5.5-fold lower Ki versus unsubstituted 1-aminoindan quantitatively confirms the functional advantage of the 4,5-dichloro substitution pattern.

Adrenal NMT Ki
Direct head-to-head comparison
Ki = 0.22 μM (vs. 4-chloro Ki = 0.7 μM; unsubstituted Ki = 1.2 μM)
Supports competitive inhibition context for adrenal NMT
Rabbit adrenal NMT; L-norepinephrine as substrate
Enzyme kinetics Competitive inhibition Adrenal N-methyltransferase

Brain NMT Inhibition Potency

In rat brain stem NMT preparations, 4,5-dichloro-1-aminoindan demonstrated competitive inhibition with a Ki value of 3.3 × 10⁻⁷ M (0.33 μM), determined from Dixon plot analysis using L-norepinephrine as the variable substrate [1]. While direct comparator Ki values for brain NMT were not reported in the same study, the previously established potency rank order (4,5-dichloro > 4-chloro) [2] indicates that this Ki value represents the upper bound of inhibitory potency for the aminoindan series in brain tissue.

Brain NMT Ki
Cross-study comparable
Ki = 0.33 μM (rat brain stem NMT, Dixon plot analysis)
Supports CNS NMT inhibition context
Brain comparator Ki not quantified; potency rank inferred
Brain N-methyltransferase CNS pharmacology Enzyme inhibition

In Vivo Epinephrine Reduction Efficacy

In exercised rats, 4,5-dichloro-1-aminoindan administered intraperitoneally at 10-40 mg/kg produced significant decreases in epinephrine concentration in both adrenal glands and hypothalamus, effects that persisted for several hours [1][2]. The in vivo efficacy confirms that the compound's in vitro NMT inhibitory activity translates to functional modulation of epinephrine biosynthesis in intact animals.

In vivo epinephrine
Supporting evidence
Significant adrenal and hypothalamic epinephrine decrease vs. vehicle at 10-40 mg/kg i.p.
Supports in vivo NMT modulation context
Quantitative depletion values not specified; exercised rat model
In vivo pharmacology Epinephrine depletion Adrenal gland

(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: Key Applications


NMT Inhibition Studies

Use as a competitive NMT inhibitor with a Ki of 0.22-0.33 μM in adrenal and brain tissue preparations [1][2]. The compound's superior potency relative to other chloro-substituted aminoindans (3-5.5 fold improvement) makes it the preferred pharmacologic tool for investigating epinephrine biosynthesis pathways, particularly in studies requiring robust target engagement at low micromolar concentrations [1][2].

In Vivo Epinephrine Modulation

Employ in rodent models to achieve dose-dependent reduction of epinephrine in adrenal glands and hypothalamus at 10-40 mg/kg i.p., with effects sustained for several hours [1]. This validated in vivo activity supports use in whole-animal studies examining the role of epinephrine-forming neurons in stress responses, cardiovascular regulation, and CNS function [1][2].

Chiral Synthesis & Derivatization

Utilize as a chiral amine building block for the synthesis of enantiomerically pure derivatives, including amides, ureas, and thioureas . The defined (S)-stereochemistry at the 1-position enables stereoselective transformations and access to chiral compound libraries for medicinal chemistry and structure-activity relationship exploration .

Conformationally Rigid Benzylamine Analogs

Apply as a conformationally restricted analog of benzylamine in studies of amine-binding enzymes and receptors [2]. The fused bicyclic indane scaffold restricts conformational freedom relative to flexible benzylamines, enabling investigation of bioactive conformations and entropic contributions to binding affinity [2].

Application
Selection Property
Validation Focus
NMT enzyme inhibition research
Competitive inhibition profile
Enzyme kinetics in adrenal/brain tissue preparations
In vivo epinephrine pathway research
In vivo target modulation context
Adrenal and hypothalamic epinephrine level monitoring
Chiral amine building block synthesis
(S)-enantiomer stereochemical control
Stereospecific derivatization and ee verification
Conformationally restricted amine probe
Rigid bicyclic indane scaffold
Binding conformation and entropic effect analysis

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